molecular formula C27H25F3N4O B11464721 7-[(E)-2-phenylethenyl]-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

7-[(E)-2-phenylethenyl]-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11464721
M. Wt: 478.5 g/mol
InChI Key: NAYOXRWTGKPNEX-MDZDMXLPSA-N
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Description

7-[(E)-2-phenylethenyl]-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylethenyl group, and a trifluoromethyl-substituted phenylpiperazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-2-phenylethenyl]-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a suitable aryl halide reacts with a styrene derivative in the presence of a palladium catalyst.

    Attachment of the Trifluoromethyl-Substituted Phenylpiperazine: The final step involves the nucleophilic substitution of the quinazolinone derivative with 1-(3-trifluoromethylphenyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the phenylethenyl group, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Potential use in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethenyl and trifluoromethyl-substituted phenylpiperazine moieties are believed to play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **7-[(E)-2-phenylethenyl]-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-4(3H)-one
  • **7-[(E)-2-phenylethenyl]-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-6,7-dihydroquinazolin-5(6H)-one

Uniqueness

The unique combination of the quinazolinone core, phenylethenyl group, and trifluoromethyl-substituted phenylpiperazine moiety distinguishes this compound from its analogs

Properties

Molecular Formula

C27H25F3N4O

Molecular Weight

478.5 g/mol

IUPAC Name

7-[(E)-2-phenylethenyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H25F3N4O/c28-27(29,30)21-7-4-8-22(17-21)33-11-13-34(14-12-33)26-31-18-23-24(32-26)15-20(16-25(23)35)10-9-19-5-2-1-3-6-19/h1-10,17-18,20H,11-16H2/b10-9+

InChI Key

NAYOXRWTGKPNEX-MDZDMXLPSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5

Origin of Product

United States

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